molecular formula C7H3ClFN B1622285 2-chloro-1-fluoro-4-isocyanobenzene CAS No. 602261-99-4

2-chloro-1-fluoro-4-isocyanobenzene

Cat. No.: B1622285
CAS No.: 602261-99-4
M. Wt: 155.55 g/mol
InChI Key: MPWTXTFECRJPOT-UHFFFAOYSA-N
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Description

2-chloro-1-fluoro-4-isocyanobenzene is an organic compound with the molecular formula C7H3ClFN. It is a derivative of phenylisocyanide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-fluoro-4-isocyanobenzene typically involves the reaction of 3-chloro-4-fluoroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the selective formation of the isocyanide group. The general reaction scheme is as follows:

    Starting Material: 3-Chloro-4-fluoroaniline

    Reagent: Phosgene or triphosgene

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-fluoro-4-isocyanobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The isocyanide group can participate in cycloaddition reactions, forming heterocyclic compounds.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-1-fluoro-4-isocyanobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-chloro-1-fluoro-4-isocyanobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyanide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction is crucial in the study of enzyme inhibitors and the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluoroaniline: A precursor in the synthesis of 2-chloro-1-fluoro-4-isocyanobenzene.

    4-Chloro-3-fluorophenylisocyanide: A structural isomer with different substitution patterns on the phenyl ring.

    3-Bromo-4-fluorophenylisocyanide: A similar compound where the chlorine atom is replaced with bromine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and fluorine atoms enhances its ability to participate in diverse chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2-chloro-1-fluoro-4-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFN/c1-10-5-2-3-7(9)6(8)4-5/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWTXTFECRJPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373952
Record name 3-Chloro-4-fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602261-99-4
Record name 3-Chloro-4-fluorophenylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 602261-99-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-1-fluoro-4-isocyanobenzene
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Reactant of Route 3
2-chloro-1-fluoro-4-isocyanobenzene

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